molecular formula C20H18N2O4S2 B3016863 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034597-36-7

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No. B3016863
CAS RN: 2034597-36-7
M. Wt: 414.49
InChI Key: DDUUIICOMJUNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements such as the benzenesulfonamide moiety, furan ring, thiophene ring, and oxazole ring. These structural features are common in various compounds that have been synthesized and evaluated for their potential as enzyme inhibitors or anticancer agents .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of the sulfonamide linkage and the subsequent introduction of various substituents to the aromatic ring to modulate the biological activity. For example, the synthesis of kynurenine 3-hydroxylase inhibitors involved the attachment of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the synthesis of carbonic anhydrase inhibitors incorporated phenyl-1,2,3-triazole moieties through the use of linkers to add flexibility to the molecule . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar approach involving multi-step organic synthesis would be employed to construct the complex architecture of the molecule.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with target enzymes. The presence of specific functional groups and their spatial arrangement can significantly influence the binding affinity and selectivity of these compounds. For instance, the introduction of a fluorine atom in COX-2 inhibitors was found to enhance selectivity by preserving COX-2 potency . The molecular structure of the compound , with its various heterocyclic rings and substituents, would likely contribute to its binding characteristics and biological activity.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions depending on their functional groups. The sulfonamide group is typically stable under physiological conditions, but the presence of other reactive moieties such as furan and thiophene rings could undergo oxidation or electrophilic substitution reactions. The oxazole ring might also engage in nucleophilic addition reactions. These reactions could influence the pharmacokinetics and metabolism of the compound, as well as its interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are determined by their molecular structure. These properties are essential for the compound's bioavailability and distribution within the body. For example, the metabolic stability of certain benzenesulfonamide derivatives was found to be influenced by the presence of specific substituents, which could affect the compound's pharmacokinetic profile . The compound , with its diverse functional groups, would likely exhibit a unique set of physical and chemical properties that would need to be empirically determined to predict its behavior in biological systems.

Scientific Research Applications

Anti-Inflammatory and Anticancer Applications

A study by Küçükgüzel et al. (2013) synthesized derivatives of Celecoxib, a well-known anti-inflammatory drug, showing potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests that compounds with similar sulfonamide structures could be explored for these therapeutic applications, highlighting the relevance of structural analogs in drug discovery processes (Küçükgüzel et al., 2013).

Enzyme Inhibition for Therapeutic Targets

Röver et al. (1997) reported on benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. The inhibition of this enzyme has implications for neurological disorders, suggesting that sulfonamide compounds could be pivotal in developing treatments for such conditions (Röver et al., 1997).

Materials Science and Catalysis

In materials science, the gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides by Wang et al. (2014) demonstrates the utility of sulfonamide compounds in catalysis, offering pathways to novel materials and chemical processes (Wang et al., 2014).

Dye-Sensitized Solar Cells

Kim et al. (2011) utilized phenothiazine derivatives with furan linkers in dye-sensitized solar cells, achieving improved solar energy conversion efficiency. This suggests that furan-containing compounds, like the one of interest, could find applications in renewable energy technologies (Kim et al., 2011).

Antimicrobial and UV Protection for Textiles

Mohamed et al. (2020) explored thiazole azodyes containing sulfonamide moieties for simultaneous dyeing and functional finishing of cotton fabrics, offering UV protection and antibacterial properties. This indicates the potential of sulfonamide derivatives in functional textiles and coatings (Mohamed et al., 2020).

properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-14-22-19(13-26-14)15-2-5-18(6-3-15)28(23,24)21-10-8-17-4-7-20(27-17)16-9-11-25-12-16/h2-7,9,11-13,21H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUUIICOMJUNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.